N,N-dimethyloctadecan-1-amine;hexadecanoic acid
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Overview
Description
N,N-dimethyloctadecan-1-amine;hexadecanoic acid: is a compound with the molecular formula C36H75NO2 and a molecular weight of 553.986 g/mol . This compound is a combination of N,N-dimethyloctadecan-1-amine and hexadecanoic acid, forming a complex with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.
Reduction: Octadecan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyloctadecan-1-amine is used as a surfactant and emulsifying agent in various chemical formulations . It is also employed in the synthesis of quaternary ammonium compounds and other derivatives .
Biology: In biological research, this compound is used to study membrane interactions and as a model compound for understanding the behavior of long-chain amines in biological systems .
Industry: This compound is used in the production of personal care products, including shampoos and conditioners, due to its surfactant properties . It is also utilized in the manufacture of antistatic agents and fabric softeners .
Mechanism of Action
The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes, where it can disrupt the membrane structure and enhance the permeability of various molecules . This interaction is primarily due to the hydrophobic nature of the long alkyl chain and the polar amine group, which allows the compound to integrate into lipid bilayers and alter their properties .
Comparison with Similar Compounds
N,N-dimethyldecan-1-amine: A shorter chain analogue with similar surfactant properties but lower hydrophobicity.
N,N-dimethyloctadecylamine: Another long-chain amine with similar applications but different physical properties.
Uniqueness: N,N-dimethyloctadecan-1-amine is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and emulsifying agent . Its ability to interact with lipid membranes also makes it valuable in biological and medical research .
Biological Activity
N,N-Dimethyloctadecan-1-amine; hexadecanoic acid, a compound consisting of a long-chain amine and a fatty acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure
N,N-Dimethyloctadecan-1-amine is a long-chain aliphatic amine, while hexadecanoic acid (also known as palmitic acid) is a saturated fatty acid. The combination of these two components results in a compound that exhibits unique physicochemical properties and biological activities.
1. Anti-inflammatory Properties
Research indicates that hexadecanoic acid possesses significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, hexadecanoic acid demonstrated a reduction in nitric oxide (NO) production, which is a marker of inflammation . The ethyl acetate extract containing hexadecanoic acid showed the highest inhibition of NO production without affecting cell viability, highlighting its potential as an anti-inflammatory agent .
2. Antioxidant Activity
Hexadecanoic acid has been shown to exhibit antioxidant properties. In various assays, including the DPPH radical scavenging test, it demonstrated considerable scavenging activity, with reported antioxidant activity levels reaching approximately 68% . This suggests that the compound may protect cells from oxidative stress by neutralizing free radicals.
3. Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies indicated that treatment with hexadecanoic acid led to increased apoptotic characteristics in these cells, including membrane blebbing and chromatin condensation . The presence of long-chain fatty acids in the compound contributes to its ability to induce apoptosis in cancer cells.
4. Hypocholesterolemic Effects
Hexadecanoic acid has been associated with hypocholesterolemic effects, which may be beneficial in managing cholesterol levels and reducing cardiovascular risks. Its mechanism involves the modulation of lipid metabolism and potential inhibition of cholesterol absorption .
The biological activities of N,N-dimethyloctadecan-1-amine; hexadecanoic acid can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators: The compound inhibits the production of pro-inflammatory cytokines and mediators such as NO and prostaglandins through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
- Induction of Apoptosis: The activation of caspases and subsequent apoptotic pathways are triggered by the compound, leading to programmed cell death in malignant cells .
- Antioxidant Defense Mechanism: Hexadecanoic acid enhances the expression of antioxidant enzymes, thereby fortifying cellular defenses against oxidative damage .
Case Studies
Several studies have highlighted the effectiveness of hexadecanoic acid in various biological contexts:
- A study investigating the anti-inflammatory effects noted that treatment with hexadecanoic acid significantly reduced edema in animal models subjected to inflammatory stimuli .
- Another case study on cancer cell lines demonstrated that treatment with hexadecanoic acid resulted in a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent .
Data Summary
Properties
CAS No. |
73692-68-9 |
---|---|
Molecular Formula |
C36H75NO2 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C20H43N.C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-20H2,1-3H3;2-15H2,1H3,(H,17,18) |
InChI Key |
GIFASMIJBHVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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